5-amino-2-Thiophenesulfenamide
Description
5-Amino-2-thiophenesulfenamide is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with an amino (-NH₂) group at the 5-position and a sulfenamide (-S-NH₂) functional group at the 2-position. Sulfenamides are distinct from sulfonamides (which contain a sulfonyl group, -SO₂-NH₂) in their reduced sulfur oxidation state, making them more reactive in certain chemical contexts, such as vulcanization accelerators or intermediates in organic synthesis . While detailed studies on this compound are sparse in publicly available literature, its structural analogs—particularly chloro- and bromo-substituted thiophenesulfonamides—provide a basis for comparative analysis.
Properties
Molecular Formula |
C4H6N2S2 |
|---|---|
Molecular Weight |
146.2 g/mol |
IUPAC Name |
S-(5-aminothiophen-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C4H6N2S2/c5-3-1-2-4(7-3)8-6/h1-2H,5-6H2 |
InChI Key |
GEYLUWIDYAUCLC-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)SN)N |
Canonical SMILES |
C1=C(SC(=C1)SN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-amino-2-thiophenesulfenamide and its closest analogs:
Key Observations:
Functional Group Differences :
- Sulfenamides (-S-NH₂) vs. sulfonamides (-SO₂-NH₂): Sulfenamides exhibit higher nucleophilicity due to the sulfur atom’s lower oxidation state, making them more reactive in crosslinking reactions (e.g., rubber vulcanization). In contrast, sulfonamides are more stable and widely used in pharmaceuticals due to their hydrogen-bonding capacity and metabolic resistance .
Substituent Effects: Electron-withdrawing groups (Cl, Br, NO₂): These substituents enhance the electrophilicity of the thiophene ring, improving interactions with biological targets (e.g., enzymes) or metal surfaces (corrosion inhibition) .
Molecular Weight and Complexity :
- The complex derivative with a fluorinated aryl side chain (CAS 873372-43-1) demonstrates how structural modifications expand utility in drug design, albeit at the cost of synthetic complexity .
Research Findings and Limitations
- Synthetic Accessibility: Chloro- and bromo-substituted thiophenesulfonamides are well-documented in commercial catalogs (e.g., Chemdad, LookChem), suggesting established synthetic routes. In contrast, sulfenamide derivatives like this compound are less reported, implying challenges in stabilization or isolation due to their reactivity .
- Biological Activity: Sulfonamide analogs show promise in antimicrobial and enzyme inhibition studies. For example, 5-bromothiophene-2-sulfonamide has been explored for its activity against Gram-positive bacteria, while the nitro-substituted derivative (CAS 873372-43-1) may target proteases or kinases . The amino-sulfenamide variant’s bioactivity remains underexplored.
- Industrial Applications: Sulfonamides are employed in corrosion inhibition (e.g., protecting metal surfaces in acidic environments), whereas sulfenamides are historically linked to rubber vulcanization. The amino group in this compound could open niche applications in polymer chemistry or agrochemicals .
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